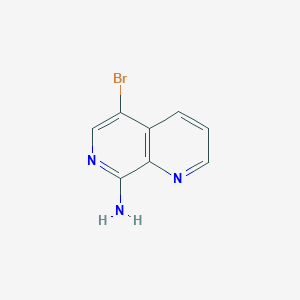

5-Bromo-1,7-naphthyridin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCIOHWBZLIGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498384 | |

| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-17-3 | |

| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,7-naphthyridin-8-amine

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for obtaining 5-Bromo-1,7-naphthyridin-8-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,7-naphthyridine core is a recognized scaffold in numerous biologically active molecules, and the strategic introduction of bromine and amine functionalities offers versatile handles for further chemical modification and library generation. This document details a preferred two-step synthetic route, commencing with the regioselective amination of the 1,7-naphthyridine backbone, followed by a directed bromination. The rationale for this strategic choice is discussed, alongside detailed, step-by-step experimental protocols designed for reproducibility and validation. This guide is intended for an audience of professional chemists and researchers in the pharmaceutical and life sciences industries.

Introduction and Strategic Overview

The 1,7-naphthyridine nucleus is a key structural motif in a variety of pharmacologically active agents, with derivatives showing promise in areas such as oncology and neurodegenerative disease.[1] The title compound, this compound, is a valuable building block for the synthesis of more complex molecules.[2] Its structure features two key functional groups: an amino group at the C8 position, which can be readily acylated, alkylated, or utilized in coupling reactions, and a bromine atom at the C5 position, which is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]

The synthesis of this specifically substituted naphthyridine can be approached via two primary retrosynthetic pathways starting from the parent 1,7-naphthyridine:

-

Pathway A: Amination followed by Bromination. This route involves the initial introduction of an amino group at the 8-position to form 8-amino-1,7-naphthyridine, which then directs the subsequent electrophilic bromination to the 5-position.

-

Pathway B: Bromination followed by Amination. This alternative pathway begins with the bromination of 1,7-naphthyridine to yield 5-bromo-1,7-naphthyridine, followed by the introduction of the amino group at the 8-position.

After careful consideration of reaction efficiency, regioselectivity, and the availability of established methodologies, this guide will focus on Pathway A as the recommended synthetic route. The initial amination via the Chichibabin reaction is a well-established method for introducing an amino group at the electron-deficient 8-position of the 1,7-naphthyridine ring.[3][4] The resulting 8-amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution, which strongly favors the regioselective introduction of bromine at the C5 position.[5] This inherent directing effect provides a more controlled and predictable outcome compared to the initial bromination of the unsubstituted 1,7-naphthyridine in Pathway B, which can lead to a mixture of mono- and di-brominated products.[5][6]

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Recommended two-step synthesis of this compound.

Detailed Synthesis Pathway

The selected pathway involves two key transformations, each with a rich history in heterocyclic chemistry, yet adaptable with modern techniques for improved efficiency and safety.

Step 1: Synthesis of 8-Amino-1,7-naphthyridine via Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles.[7] In the case of 1,7-naphthyridine, the nucleophilic attack of the amide ion (NH₂⁻) occurs preferentially at the electron-deficient C8 position.[3] The reaction proceeds through an addition-elimination mechanism involving a σ-adduct intermediate, with the subsequent loss of a hydride ion and aromatization to yield the amino-substituted product.[7]

Caption: Experimental workflow for the Chichibabin amination of 1,7-naphthyridine.

Experimental Protocol: 8-Amino-1,7-naphthyridine

This protocol is adapted from established procedures for the Chichibabin amination of naphthyridines.[8]

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1,7-Naphthyridine | 130.14 | 1.0 g | 7.68 mmol | 1.0 |

| Sodium Amide (NaNH₂) | 39.01 | 1.5 g | 38.4 mmol | 5.0 |

| Dry Xylene | - | 100 mL | - | - |

| Ice | - | As needed | - | - |

| Methanol/Chloroform | - | As needed | - | - |

Procedure:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.5 g, 38.4 mmol).

-

Add dry xylene (100 mL) to the flask.

-

Begin stirring the suspension and add 1,7-naphthyridine (1.0 g, 7.68 mmol).

-

Heat the reaction mixture to 130°C under a nitrogen atmosphere and maintain this temperature for 12 hours. The evolution of hydrogen gas may be observed.[4]

-

After 12 hours, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture onto crushed ice to decompose any unreacted sodium amide.

-

Remove the aqueous layer by distillation under reduced pressure.

-

Extract the resulting solid residue with a methanol/chloroform mixture (e.g., 15:85 v/v).

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 8-amino-1,7-naphthyridine.

Expected Outcome: The Chichibabin amination of naphthyridines can have variable yields, but a yield in the range of 25-50% can be expected for this transformation.[8] The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity.

Step 2: Regioselective Bromination of 8-Amino-1,7-naphthyridine

The second step involves the electrophilic aromatic substitution of 8-amino-1,7-naphthyridine. The strongly activating amino group at the C8 position directs the incoming electrophile (bromine) to the para position (C5).[5] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this type of transformation, often providing high regioselectivity under mild conditions.[9]

Caption: Experimental workflow for the bromination of 8-amino-1,7-naphthyridine.

Experimental Protocol: this compound

This protocol is based on general procedures for the NBS bromination of activated aromatic heterocycles.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 8-Amino-1,7-naphthyridine | 145.16 | 500 mg | 3.44 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 642 mg | 3.61 mmol | 1.05 |

| Acetonitrile | - | 10 mL | - | - |

| Water | - | As needed | - | - |

| Dichloromethane | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 8-amino-1,7-naphthyridine (500 mg, 3.44 mmol) in acetonitrile (10 mL).

-

Stir the solution under a nitrogen atmosphere and cool to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (642 mg, 3.61 mmol) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain this compound as a pure solid.

Expected Outcome: This reaction is expected to proceed with high regioselectivity and in good yield (typically >80%) to afford the desired product. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.

Alternative Synthetic Pathway: A Brief Discussion

As previously mentioned, an alternative route (Pathway B) involves the initial bromination of 1,7-naphthyridine to form 5-bromo-1,7-naphthyridine, followed by amination.

-

Bromination of 1,7-Naphthyridine: Early studies have shown that the direct bromination of 1,7-naphthyridine can yield 5-bromo-1,7-naphthyridine, but often with the formation of 3,5-dibromo-1,7-naphthyridine as a byproduct, and with modest yields for the desired mono-brominated product (around 25%).[10]

-

Amination of 5-Bromo-1,7-naphthyridine: The introduction of an amino group onto the brominated naphthyridine core would likely require modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.[11] While effective, this reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base, which can add to the cost and complexity of the synthesis compared to the Chichibabin reaction.

Given the potential for low yields and mixed products in the initial bromination step and the need for more complex reagents in the subsequent amination, Pathway A remains the more strategic and efficient choice for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and scientifically sound two-step pathway for the synthesis of this compound. The chosen route, commencing with a Chichibabin amination of 1,7-naphthyridine followed by a regioselective NBS bromination, offers a logical and efficient approach to this valuable heterocyclic building block. The provided experimental protocols are designed to be self-validating and serve as a reliable starting point for researchers in the field. The strategic functionalization of the 1,7-naphthyridine core, as demonstrated in this synthesis, opens avenues for the development of novel compounds with potential therapeutic applications.

References

-

van der Plas, H. C., & Wozniak, M. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. [Link]

- Peng, C. T. (2005). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 1-5.

-

Kwiecien, N. W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7393. [Link]

- Hamada, Y., & Takeuchi, I. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 305-326.

- U.S. Patent No. 5,003,069 A. (1991). Chichibabin reaction.

- Pramanik, A., & Girija, K. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176.

-

Sinha, B., & Misra, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Arkivoc, 2007(15), 188-198. [Link]

-

Taylor & Francis Online. (2005). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. The Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.wur.nl [research.wur.nl]

- 4. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]

- 5. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]

- 6. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1,7-naphthyridin-8-amine (CAS: 67967-17-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,7-naphthyridin-8-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the strategic importance of the 1,7-naphthyridine scaffold, the influence of its substituents on physicochemical properties, and its versatile applications in the synthesis of novel therapeutic agents. Detailed synthetic strategies, reactivity profiles, and spectroscopic characterization are presented to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Significance of the 1,7-Naphthyridine Core

The 1,7-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, making it a cornerstone for the development of a wide array of therapeutic agents.[2] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3]

The introduction of a bromine atom at the 5-position and an amino group at the 8-position of the 1,7-naphthyridine core, as in this compound, offers medicinal chemists a powerful tool for molecular design. The bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and selectivity.[4] It also serves as a versatile handle for further chemical modifications through various cross-coupling reactions. The amino group provides a site for hydrogen bonding and can be readily functionalized to introduce diverse substituents, further expanding the accessible chemical space.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and drug design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67967-17-3 | [4] |

| Molecular Formula | C₈H₆BrN₃ | [2] |

| Molecular Weight | 224.06 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 333-335 °C (for 5-bromo-1,7-naphthyridin-8-ol) | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound.[4]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the primary amine. The aromatic protons will appear in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.[4] The amine protons typically appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.[4]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthyridine ring are influenced by the positions of the nitrogen atoms and the bromine substituent.

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.5 - 8.7 | 145 - 150 |

| H2 | 8.5 - 8.7 | - |

| C3 | 7.3 - 7.5 | 120 - 125 |

| H3 | 7.3 - 7.5 | - |

| C4 | 8.8 - 9.0 | 150 - 155 |

| H4 | 8.8 - 9.0 | - |

| C4a | - | 135 - 140 |

| C5 | - | 115 - 120 |

| C6 | 7.8 - 8.0 | 125 - 130 |

| H6 | 7.8 - 8.0 | - |

| C8 | - | 155 - 160 |

| C8a | - | 140 - 145 |

| NH₂ | 5.0 - 7.0 (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.9818 |

| [M+Na]⁺ | 245.9637 |

Source:[4]

Synthesis Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways, starting from the parent 1,7-naphthyridine.[4] The choice of strategy depends on the availability of starting materials and the desired overall efficiency.

Caption: Retrosynthetic analysis of this compound.

Route A: Bromination of 8-Amino-1,7-naphthyridine

This approach involves the initial synthesis of 8-amino-1,7-naphthyridine, followed by electrophilic bromination. The amino group is a strongly activating, ortho-, para-directing group, which should direct the bromine atom to the 5-position.[4]

3.1.1. Step 1: Synthesis of 8-Amino-1,7-naphthyridine (Chichibabin Amination)

The Chichibabin amination is a classic method for the direct amination of nitrogen-containing heterocycles.[4]

-

Protocol:

-

To a solution of 1,7-naphthyridine in an inert solvent such as N,N-dimethylaniline, add sodium amide (NaNH₂) in portions at elevated temperature (e.g., 150-160 °C).

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-amino-1,7-naphthyridine.

-

3.1.2. Step 2: Bromination of 8-Amino-1,7-naphthyridine

-

Protocol:

-

Dissolve 8-amino-1,7-naphthyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Route B: Amination of 5-Bromo-1,7-naphthyridine

This alternative route involves the initial bromination of the 1,7-naphthyridine core, followed by the introduction of the amino group at the 8-position.

3.2.1. Step 1: Synthesis of 5-Bromo-1,7-naphthyridine

Direct bromination of 1,7-naphthyridine can yield 5-bromo-1,7-naphthyridine.[4]

-

Protocol:

-

Dissolve 1,7-naphthyridine in a strong acid, such as sulfuric acid.

-

Add bromine dropwise at a controlled temperature.

-

Heat the reaction mixture to promote the reaction.

-

After completion, pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent and purify as described previously.

-

3.2.2. Step 2: Amination of 5-Bromo-1,7-naphthyridine

The introduction of the amino group at the 8-position can be achieved through nucleophilic aromatic substitution (SNAAr) of a suitable leaving group, or more directly via a directed amination, although the latter can be challenging. A more plausible approach involves the conversion of the 8-position to a better leaving group if direct amination is not feasible. However, a direct amination using strong aminating agents under harsh conditions might be possible.

-

Illustrative Protocol (Buchwald-Hartwig Amination):

-

In a reaction vessel, combine 5-bromo-8-chloro-1,7-naphthyridine (assuming prior chlorination at the 8-position), a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or LHMDS), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and a base (e.g., sodium tert-butoxide).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of two key functional groups: the bromine atom and the primary amino group. These groups can be selectively functionalized to generate a diverse library of compounds.[4]

Caption: Reactivity of this compound.

Reactions at the Bromine Atom

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form aryl or heteroaryl substituted 1,7-naphthyridines.

-

Buchwald-Hartwig Amination: Coupling with amines to introduce a variety of substituted amino groups at the 5-position.

-

Heck Reaction: Reaction with alkenes to form vinyl-substituted derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes to form a wide range of carbon-carbon bonds.

Reactions at the Amino Group

The primary amino group at the 8-position is a versatile nucleophile and can undergo a range of transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.

Safety and Handling

-

General Precautions:

-

For research use only. Not for human or veterinary use.[4]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust, and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically important and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined reactivity at both the bromine and amino functionalities allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential.

References

-

Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link].

-

RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link].

-

Future Science. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link].

-

ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link].

-

PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link].

-

NMRDB.org. Predict 1H proton NMR spectra. [Link].

-

ResearchGate. Biological Activity of Naturally Derived Naphthyridines. [Link].

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link].

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link].

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-1,7-naphthyridin-8-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-1,7-naphthyridin-8-amine. As a pivotal building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in novel drug discovery and development. This document offers a detailed, predictive interpretation of its NMR spectra, grounded in fundamental principles of spectroscopy and substituent effects in heteroaromatic systems. While direct experimental spectra for this specific molecule are not widely published, this guide serves as an expert-level framework for its identification and characterization.

Introduction: The Significance of this compound

The 1,7-naphthyridine scaffold is a recognized pharmacophore, and the strategic introduction of substituents like a bromine atom and an amino group can significantly modulate the molecule's physicochemical properties and biological activity.[1] The bromine atom at the 5-position can serve as a handle for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, while the amino group at the 8-position can influence solubility and hydrogen bonding interactions with biological targets.[1][2] Accurate structural elucidation via NMR is the cornerstone of ensuring the integrity of this molecule in any research and development pipeline.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, as well as the electron-donating nature of the amino group. The predicted data, based on established principles and analysis of similar structures, is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.6 | Doublet of doublets (dd) | J₂₃ ≈ 4.5, J₂₄ ≈ 1.5 | Deshielded due to proximity to N-1; exhibits meta-coupling to H-4. |

| H-3 | ~7.6 | Doublet of doublets (dd) | J₃₂ ≈ 4.5, J₃₄ ≈ 8.5 | Influenced by adjacent protons H-2 and H-4. |

| H-4 | ~8.3 | Doublet of doublets (dd) | J₄₃ ≈ 8.5, J₄₂ ≈ 1.5 | Deshielded by N-1; exhibits meta-coupling to H-2. |

| H-6 | ~8.9 | Singlet (s) | - | Deshielded by the adjacent N-7 and the bromine at C-5. |

| -NH₂ | ~6.8 | Broad Singlet (br s) | - | Chemical shift is solvent and concentration-dependent; appears as a broad signal due to quadrupole broadening and exchange. |

Causality Behind the Predicted Chemical Shifts and Multiplicities:

The predicted downfield shifts of the aromatic protons are a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the bicyclic system, which reduces electron density around the protons. The bromine atom at C-5 further deshields the adjacent H-6 proton. The amino group at C-8, being electron-donating, will have a shielding effect, though its impact on the protons of the other ring is attenuated by distance. The coupling patterns are predicted based on standard ortho- and meta-coupling in aromatic systems.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information about the carbon framework of the molecule.[1] Each of the eight carbon atoms in the naphthyridine ring is expected to produce a distinct signal. The chemical shift of each carbon is influenced by its hybridization, the electronegativity of attached atoms (N, Br), and its position within the heteroaromatic system.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~152 | Adjacent to N-1, highly deshielded. |

| C-3 | ~122 | Standard aromatic CH carbon. |

| C-4 | ~138 | Influenced by proximity to the ring junction. |

| C-4a | ~148 | Quaternary carbon at the ring fusion. |

| C-5 | ~115 | Directly attached to bromine, significant upfield shift due to the "heavy atom effect," though electronegativity also plays a role. |

| C-6 | ~145 | Deshielded by adjacent N-7. |

| C-8 | ~155 | Attached to the amino group and adjacent to N-7, highly deshielded. |

| C-8a | ~149 | Quaternary carbon at the ring fusion, adjacent to N-1. |

Experimental Protocols for NMR Data Acquisition

To validate the predicted spectral data, a standardized set of NMR experiments should be performed. The following protocols are recommended for the comprehensive characterization of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the amine protons, which might otherwise exchange with protic solvents like D₂O or CD₃OD.

-

Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

-

¹H NMR: Acquire a one-dimensional proton spectrum on a 500 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2D NMR Spectroscopy for Definitive Assignments:

To unambiguously assign each proton and carbon signal, a suite of two-dimensional NMR experiments is indispensable.[1]

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It will be crucial for confirming the connectivity of the protons in the pyridine ring (H-2, H-3, and H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3] It will allow for the direct assignment of the carbon signals for C-2, C-3, C-4, and C-6 based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is a powerful tool for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from H-4 to C-5 and C-8a would be expected.

Visualizing the Structural Elucidation Workflow

The logical process for the complete structural elucidation and spectral assignment of this compound is outlined in the following workflow diagram.

Caption: Workflow for the synthesis, purification, and complete NMR-based structural elucidation of this compound.

Key NMR Correlations for Structural Confirmation

The following diagrams illustrate the expected key correlations from 2D NMR experiments that would be instrumental in confirming the structure of this compound.

Predicted ¹H-¹H COSY Correlations:

Caption: Predicted key ¹H-¹H COSY correlations in this compound, showing the spin system of the pyridine ring.

Note: The image source in the DOT script is a placeholder and would be replaced with the actual molecular structure image in a live environment. A textual representation of the structure is as follows: A 1,7-naphthyridine ring system with a bromine atom at position 5 and an amino group at position 8.

Predicted ¹H-¹³C HMBC Correlations:

Caption: Predicted key long-range ¹H-¹³C HMBC correlations in this compound, crucial for assigning quaternary carbons and confirming the overall structure.

Note: The image source in the DOT script is a placeholder.

Conclusion

This technical guide provides a robust, theory-driven framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data with established experimental protocols, researchers and drug development professionals can confidently approach the structural characterization of this important heterocyclic compound. The detailed explanation of the underlying principles of spectral interpretation and the emphasis on two-dimensional NMR techniques ensure a self-validating system for structural confirmation, upholding the highest standards of scientific integrity.

References

-

National Institutes of Health. Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non-linear sampling and Forward Maximum Entropy (FM) Reconstruction. [Link]

- Paudler, W. W., & Kress, T. J. (1967). Di-N-alkylated Naphthyridines. Journal of Heterocyclic Chemistry, 4(4), 547-554.

Sources

The Evolving Landscape of Halogenated Naphthyridine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold, a bicyclic heteroaromatic system, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool for modulating their pharmacological profiles, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated naphthyridine derivatives, with a focus on their antimicrobial, antiviral, anticancer, and kinase inhibitory properties. We will delve into the structure-activity relationships (SAR) governed by halogenation, explore the underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of compounds.

Introduction: The Naphthyridine Scaffold and the Power of Halogenation

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. There are ten possible isomers of naphthyridine, with the 1,8-, 1,5-, 1,6-, and 2,7-isomers being the most extensively studied in medicinal chemistry.[1][2] These scaffolds are present in numerous natural products and have formed the basis for a wide range of synthetic bioactive molecules.[3]

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in drug design. Halogens can influence a molecule's properties in several ways:

-

Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the naphthyridine ring system, impacting interactions with biological targets.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its membrane permeability, metabolic stability, and volume of distribution.

-

Steric Effects: The size of the halogen atom can introduce steric bulk, influencing the molecule's conformation and its fit within a binding pocket.

-

Halogen Bonding: Halogen atoms can participate in non-covalent interactions known as halogen bonds, which can contribute to the binding affinity and selectivity of a ligand for its target.

The judicious placement of halogens on the naphthyridine core can therefore fine-tune the biological activity of the resulting derivatives, leading to the development of potent and selective therapeutic agents.

Antimicrobial Activity: A New Generation of Infection Fighters

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, in the 1960s marked the beginning of the quinolone class of antibiotics and highlighted the potential of the naphthyridine scaffold in combating bacterial infections.[4] Halogenation has played a crucial role in the development of subsequent generations of fluoroquinolone antibiotics, which exhibit a broader spectrum of activity and improved potency.

Mechanism of Action

Halogenated naphthyridine-based antibiotics primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By forming a stable complex with the enzyme-DNA intermediate, these compounds trap the enzymes, leading to double-strand DNA breaks and ultimately cell death. The presence of a fluorine atom at the C6 position of the quinolone and naphthyridine core is often critical for potent activity against a wide range of bacteria.

Structure-Activity Relationship (SAR) Insights

-

Fluorine at C6: As mentioned, a fluorine atom at the C6 position is a common feature of many potent fluoroquinolones and is generally considered essential for broad-spectrum antibacterial activity.

-

Substituents at C7: The nature of the substituent at the C7 position significantly influences the antibacterial spectrum and potency. Piperazine and pyrrolidine rings, often with additional substitutions, are commonly found in clinically successful fluoroquinolones.

-

Halogenation at Other Positions: The introduction of other halogens, such as chlorine or bromine, at different positions on the naphthyridine ring can also modulate activity. For instance, the introduction of a bromine atom at the C-6 position of some 1,8-naphthyridinone derivatives has been shown to enhance antibacterial activity.[4]

Representative Halogenated Naphthyridine Antimicrobials

| Compound | Halogen Substitution | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| Enoxacin | 6-Fluoro | Gram-positive and Gram-negative bacteria | Varies by organism | [4] |

| Tosufloxacin | 6-Fluoro, 2,4-Difluorophenyl | Broad spectrum | Varies by organism | [4] |

| Brominated 1,8-naphthyridinone derivative | 6-Bromo | Bacillus subtilis | IC50: 1.7–13.2 µg/mL (DNA gyrase) | [4] |

| 4-chlorophenyl substituted 2,7-naphthyridine | 4-chlorophenyl | Candida albicans | MIC = 8.0 µg/mL | [5] |

Antiviral Activity: Targeting Viral Replication

Naphthyridine derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human cytomegalovirus (HCMV).[1] Halogenation can enhance the antiviral potency and improve the pharmacokinetic profile of these compounds.

Mechanisms of Antiviral Action

The antiviral mechanisms of halogenated naphthyridines are diverse and depend on the specific virus and the compound's structure. Some derivatives have been shown to inhibit viral entry into host cells, while others target key viral enzymes such as reverse transcriptase, integrase, or proteases, which are essential for viral replication.[6]

Structure-Activity Relationship (SAR) Insights

-

HIV Integrase Inhibition: Certain halogenated 1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

-

HCV NS5B Polymerase Inhibition: Halogenated naphthyridinones have been explored as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.

-

Impact of Halogen Position: The position and nature of the halogen substituent can significantly impact antiviral activity. For example, in a series of di-halogenated compounds derived from L-Tyrosine, chlorinated derivatives showed potent anti-HIV activity.[7]

Representative Halogenated Naphthyridine Antivirals

| Compound | Halogen Substitution | Target Virus | Reported Activity (EC50/IC50) | Reference |

| Di-chlorinated L-Tyrosine derivative (TDC-2M) | Dichloro | HIV-1 BaL (R5 strain) | IC50: 140.7 µM | [7] |

| Di-chlorinated L-Tyrosine derivative (TODC-2M) | Dichloro | HIV-1 BaL (R5 strain) | IC50: 67.42 µM | [7] |

| 1,6-Naphthyridine analogue | Bromo | Human Cytomegalovirus (HCMV) | Lower IC50 than ganciclovir | [8] |

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The anticancer potential of halogenated naphthyridine derivatives is a rapidly growing area of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and targeting of specific signaling pathways involved in cancer cell proliferation and survival.[6][9]

Mechanisms of Anticancer Action

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some halogenated naphthyridines can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[9]

-

Induction of Apoptosis: Many halogenated naphthyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Kinase Inhibition: As will be discussed in more detail in the next section, a significant number of halogenated naphthyridines act as potent inhibitors of various protein kinases that are dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights

-

Halogen Substitution on the Naphthyridine Core: The presence and position of halogens on the naphthyridine ring can significantly influence anticancer potency. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines.[6]

-

Substituents at Other Positions: The nature of the substituents at other positions of the naphthyridine scaffold also plays a crucial role in determining the anticancer activity and selectivity.

Representative Halogenated Naphthyridine Anticancer Agents

| Compound | Halogen Substitution | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Compound 47 | Halogen substituted | MIAPaCa (pancreatic), K-562 (leukemia) | 0.41 µM, 0.77 µM | [6] |

| Compound 36 | Halogen substituted | PA-1 (ovarian) | 1.19 µM | [6] |

| Fluorine-containing Iridium Complex | Fluoro | A549 (lung) | Superior to cisplatin | [10] |

| Bromo-substituted derivative | Bromo | HBL-100 (breast) | 1.37 µM | [11] |

Kinase Inhibition: Precision Targeting of Cellular Signaling

Protein kinases play a central role in regulating a wide array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. Halogenated naphthyridine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating high potency and selectivity for specific kinase targets.

Mechanism of Action

Most kinase inhibitors, including halogenated naphthyridine derivatives, function by competing with ATP for binding to the kinase's active site. The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket determine its potency and selectivity. Halogen atoms can contribute to these interactions through hydrogen bonding, hydrophobic interactions, and halogen bonding.

Structure-Activity Relationship (SAR) Insights

-

Hinge-Binding Motifs: The naphthyridine scaffold can serve as an effective hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

-

Selectivity Pockets: Halogen substituents can be strategically positioned to interact with specific selectivity pockets within the kinase active site, thereby enhancing selectivity for a particular kinase over others.

-

Allosteric Inhibition: Some naphthyridine derivatives have been shown to act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the kinase.

Representative Halogenated Naphthyridine Kinase Inhibitors

| Compound | Halogen Substitution | Kinase Target | Reported Activity (IC50) | Reference |

| BAY-091 | Chloro, Fluoro | PIP4K2A | 16 nM | [8] |

| 1,6-Naphthyridine derivative | - | c-Met | Potent inhibition | [2] |

| 2,6-Naphthyridine derivative | - | Protein Kinase D (PKD) | 1000-fold selectivity over PKC | [12] |

| Naphthyridine-based probe | - | Casein Kinase 2 (CK2) | 200–920 nM | [13] |

Experimental Protocols: A Practical Guide to Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of halogenated naphthyridine derivatives.

Synthesis of a Halogenated Naphthyridine Derivative: A General Approach

A common method for the synthesis of halogenated naphthyridines is the Skraup reaction or a modified version thereof.[13]

Example: Synthesis of a 3-bromo-1,5-naphthyridine [13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 3-aminopyridine, glycerol, and an oxidizing agent such as m-NO2PhSO3Na.

-

Solvent: Use a suitable solvent system, for example, a mixture of dioxane and water.

-

Catalyst: An iodine catalyst can be employed to improve reaction efficiency.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include extraction, washing, and drying of the organic layer.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired halogenated naphthyridine derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the halogenated naphthyridine derivative for a specified incubation period (e.g., 24 to 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

-

Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of Detergent Reagent) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the halogenated naphthyridine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[15]

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a classic method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Step-by-Step Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for a short period to allow for viral attachment.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the halogenated naphthyridine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

In Vitro Kinase Inhibition Assay

Various formats are available for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a fluorescence-based assay.

Step-by-Step Protocol:

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the halogenated naphthyridine derivative at various concentrations.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a defined period at an optimal temperature.

-

Stop Reaction: Stop the reaction by adding a solution containing EDTA.

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody conjugated to a fluorescent probe.

-

Signal Measurement: Measure the fluorescence signal using a microplate reader.

-

Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1: A generalized experimental workflow for the evaluation of halogenated naphthyridine derivatives.

Figure 2: A simplified representation of key signaling pathways often targeted by halogenated naphthyridine kinase inhibitors in cancer.

Conclusion and Future Directions

Halogenated naphthyridine derivatives represent a rich and versatile class of bioactive molecules with significant therapeutic potential across a range of diseases. The strategic incorporation of halogen atoms has proven to be a highly effective approach for optimizing their biological activity, selectivity, and drug-like properties. As our understanding of the intricate roles of halogens in molecular recognition continues to grow, so too will our ability to design and synthesize novel halogenated naphthyridine derivatives with enhanced therapeutic profiles.

Future research in this area will likely focus on:

-

Exploring a wider range of halogenation patterns: Investigating the effects of polyhalogenation and the introduction of less common halogens.

-

Developing more selective inhibitors: Fine-tuning the structure of these derivatives to achieve greater selectivity for specific biological targets, thereby minimizing off-target effects.

-

Leveraging computational tools: Employing advanced computational modeling and machine learning to predict the biological activity and properties of novel halogenated naphthyridine derivatives, thus accelerating the drug discovery process.

-

Investigating novel therapeutic applications: Exploring the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders.

The continued exploration of the chemical space occupied by halogenated naphthyridine derivatives holds immense promise for the discovery and development of the next generation of innovative medicines.

References

-

Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Wójcicka, A., & Mączyński, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]

-

Batra, S., Srinivasan, T., Rastogi, N., Gupta, S., & Ahmad, R. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 672-675. [Link]

-

Kumar, S., & Narasimhan, B. (2018). Naphthyridines with Antiviral Activity-A Review. Current drug targets, 19(11), 984-996. [Link]

-

Ismail, M. A., Arafa, R. K., & Abou-Seri, S. M. (2018). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-146. [Link]

-

Rastogi, N., Gupta, S., Ahmad, R., & Batra, S. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(23), 7381-7388. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293. [Link]

-

Lages, E., Jean, L., Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., ... & Boivin, G. (2002). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 46(1), 15-23. [Link]

-

Ayoob, A. I., Yahya, O. M., & Saleh, M. Y. (2023). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. IOP Conference Series: Earth and Environmental Science, 1158(3), 032043. [Link]

-

L-Tyrosine, D. H. C. D. F., & Virus, H. I. (1). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). Molecules, 27(19), 6593. [Link]

-

Wójcicka, A., & Mączyński, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]

-

Wang, Y., Li, J., Zhang, Y., Zhu, F., & Hou, T. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & medicinal chemistry letters, 25(16), 3296-3301. [Link]

-

Zhang, P., Wang, J., Zhang, C., Zhang, Y., & Liu, Z. (2019). Design, synthesis, and evaluation of fluorine and Naphthyridine–Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity. European Journal of Medicinal Chemistry, 163, 537-548. [Link]

-

Hancock, R. E. (2017). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

-

Reddy, T. R., & Le, T. (2012). One pot synthesis of 4-iodo-3-phenylbenzo [b][11][16] naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 42(15), 2293-2299. [Link]

-

Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Remuzon, P., Weber, A., ... & Masuyoshi, M. (1991). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 34(3), 1036-1042. [Link]

-

Hancock, R. E. (2017). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. [Link]

-

Patel, K., & R, R. (2012). Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 245-248. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Remuzon, P., Bouzard, D., Guiol, C., & Jacquet, J. P. (1991). Fluoronaphthyridines as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of medicinal chemistry, 34(1), 29-37. [Link]

-

St-Denis, Y., C-Gaudreault, R., & St-Pierre, Y. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4684-4688. [Link]

Sources

- 1. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. researchgate.net [researchgate.net]

The Emergence of 5-Bromo-1,7-naphthyridin-8-amine: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. Within this landscape, "privileged scaffolds" have emerged as foundational frameworks capable of interacting with multiple biological targets, thereby accelerating drug discovery pipelines. This guide delves into the technical merits of 5-Bromo-1,7-naphthyridin-8-amine, a heterocyclic core poised for prominence. We will dissect its structural rationale, explore its synthetic tractability, and illuminate its vast potential through the lens of established medicinal chemistry principles. This document serves as a resource for researchers and drug development professionals, providing both the conceptual framework and the practical insights needed to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Naphthyridine Core

The naphthyridine framework, a family of six constitutional isomers of diazanaphthalene, represents a cornerstone in heterocyclic chemistry and drug design.[1] These scaffolds are considered "privileged" because their rigid, planar structure, embedded with strategically placed nitrogen atoms, can effectively mimic the purine and pteridine systems fundamental to biological processes. This inherent bio-compatibility allows them to serve as versatile templates for designing ligands against a wide array of biological targets.[2][3] Naphthyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4]

While the 1,8- and 1,5-naphthyridine isomers have been extensively explored, the 1,7-naphthyridine core offers a unique arrangement of nitrogen atoms and substitution vectors.[2][3] This guide specifically focuses on This compound , a derivative engineered for maximal utility. The strategic placement of an amino group at the C8 position and a bromine atom at the C5 position transforms the simple naphthyridine core into a powerful and adaptable platform for combinatorial library synthesis and targeted drug design.

Section 1: Structural and Physicochemical Rationale

The efficacy of a scaffold is dictated by its intrinsic chemical properties and the strategic handles it provides for modification. This compound is a masterclass in chemical design, where each component serves a distinct and critical function.

Analysis of the Core Scaffold

The 1,7-naphthyridine nucleus is a bicyclic aromatic system featuring two pyridine rings.[5] The nitrogen atoms at positions 1 and 7 act as hydrogen bond acceptors, crucial for anchoring the molecule within biological targets like enzyme active sites. The key functional groups, however, are the C8-amine and the C5-bromide.

-

The C8-Amino Group: This primary amine is a potent hydrogen bond donor.[5] In many kinase inhibitors, for example, an analogous group forms a critical interaction with the "hinge" region of the ATP-binding pocket, a common anchoring point for inhibitors.[6] Beyond its role in target binding, this amine is a versatile synthetic handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

-

The C5-Bromo Group: The bromine atom is far more than a simple substituent. Its primary role is to serve as a "diversity hotspot" for transition metal-catalyzed cross-coupling reactions.[7] This allows for the efficient introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the surrounding chemical space. Furthermore, halogenation significantly impacts the molecule's electronic profile and can facilitate halogen bonding, a non-covalent interaction that can enhance binding affinity to a target protein.[7]

Caption: Core structural features of this compound.

The Strategic Impact of Halogenation

The decision to introduce a bromine atom is a deliberate strategy employed by medicinal chemists to fine-tune a molecule's biological profile. Halogenation can profoundly influence lipophilicity (logP), metabolic stability, and binding affinity.[7]

| Property | Unsubstituted Scaffold (8-Amino-1,7-naphthyridine) | 5-Bromo Substituted Scaffold | Rationale for Change |

| Reactivity | Moderately reactive aromatic system. | Activated for cross-coupling at C5. | The C-Br bond is a key substrate for Pd-catalyzed reactions. |

| Lipophilicity | Lower | Higher | The bromine atom increases lipophilicity, which can enhance membrane permeability. |

| Binding Interactions | H-bonding via ring nitrogens and C8-amine. | All previous interactions plus potential for halogen bonding. | The electropositive sigma-hole on the bromine can interact with nucleophilic residues. |

| Metabolic Stability | C5 position is susceptible to oxidative metabolism. | C5 position is blocked, potentially improving metabolic stability. | Blocking sites of metabolism is a common strategy to increase drug half-life. |

Section 2: Synthetic Accessibility and Diversification

A privileged scaffold is only as valuable as it is synthetically accessible. The this compound core can be constructed and diversified through robust and well-established chemical transformations.

Foundational Synthesis of the Core

The synthesis can be approached via several routes, with one of the most logical pathways involving the initial bromination of the parent 1,7-naphthyridine, followed by a directed amination at the C8 position. The foundational work by Paudler and Kress demonstrated that electrophilic bromination of 1,7-naphthyridine yields 5-bromo-1,7-naphthyridine, while Chichibabin amination selectively installs an amino group at the C8 position.[7] Combining these principles allows for a targeted synthesis.

Caption: High-level workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of 5-Bromo-1,7-naphthyridine (Adapted from Paudler & Kress, 1967) [7]

-

Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.

-

Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-1,7-naphthyridine. Causality Note: The use of sulfuric acid protonates the naphthyridine nitrogens, deactivating the rings towards electrophilic attack. However, the pyridine ring not containing N1 is less deactivated, directing bromination to the C5 position.

Key Diversification Reactions

The true power of this scaffold lies in its capacity for rapid and systematic diversification at two key positions.

2.2.1 The C5 "Diversity Hotspot": Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is primed for a variety of powerful C-C and C-N bond-forming reactions.

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 67967-17-3: this compound [cymitquimica.com]

- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 67967-17-3 | Benchchem [benchchem.com]

The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Synthesis for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system featuring two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a privileged core for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,7-naphthyridine core, offering field-proven insights, detailed experimental protocols, and mechanistic discussions to empower researchers in drug discovery and development.

The Strategic Importance of the 1,7-Naphthyridine Core in Drug Discovery

The 1,7-naphthyridine motif is a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor (FGFR).[1] This has led to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core allows for specific hydrogen bonding interactions with biological targets, contributing to the high potency and selectivity of these compounds.

Classical Approaches to the 1,7-Naphthyridine Core

Traditional methods for the synthesis of quinolines and their aza-analogs have been successfully adapted for the construction of the 1,7-naphthyridine skeleton. The Friedländer annulation and the Skraup-Doebner-von Miller synthesis are two of the most established and versatile of these classical routes.

The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis

The Friedländer synthesis is a powerful and widely utilized method for the construction of the 1,7-naphthyridine core. This reaction involves the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing an activated methylene group.[2] The choice of a 4-aminopyridine-3-carbaldehyde or a 3-aminopyridine-4-ketone derivative as the starting material is crucial for directing the cyclization to form the 1,7-naphthyridine isomer.

The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and substrate scope. Base-catalyzed reactions typically proceed via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration.

Generalized Mechanism of the Base-Catalyzed Friedländer Annulation

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted 1,7-Naphthyridine [3]

This protocol describes the synthesis of 2,4-disubstituted 1,7-naphthyridines from 3-amino-4-acetylpyridine.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-4-acetylpyridine (1.0 equivalent) and a ketone (1.1 equivalents) in a minimal amount of a high-boiling solvent such as diphenyl ether.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

| Starting Material (Ketone) | Product | Yield (%) |

| Acetophenone | 2-Phenyl-4-methyl-1,7-naphthyridine | 82 |

| 3-Amino-4-acetylpyridine | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 |

Table 1: Examples of 2,4-disubstituted 1,7-naphthyridines synthesized via the Friedländer annulation.[3]

The Skraup-Doebner-von Miller Synthesis: A Classical Route with Modern Variations

The Skraup-Doebner-von Miller reaction is another classical method for the synthesis of quinolines that can be adapted for 1,7-naphthyridines. The reaction typically involves the treatment of an aminopyridine with α,β-unsaturated aldehydes or ketones, or with glycerol which generates acrolein in situ, under strong acidic conditions with an oxidizing agent.[4]